molecular formula C11H16N2O2 B153063 tert-Butyl (6-methylpyridin-3-yl)carbamate CAS No. 323578-37-6

tert-Butyl (6-methylpyridin-3-yl)carbamate

Cat. No. B153063
M. Wt: 208.26 g/mol
InChI Key: GLNZGGFNQUSLIJ-UHFFFAOYSA-N
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Description

tert-Butyl (6-methylpyridin-3-yl)carbamate is a chemical compound that falls within the broader class of carbamates. Carbamates are derivatives of carbamic acid and have a variety of applications, including use as herbicides, insecticides, and in medicinal chemistry as protecting groups for amines.

Synthesis Analysis

The synthesis of tert-butyl carbamates can be achieved through various methods. One approach involves the reaction of O-tert-butyl-N-(chloromethyl)-N-methyl carbamate with different electrophiles, leading to functionalized carbamates after hydrolysis . Another method includes the asymmetric Mannich reaction, which is used to synthesize chiral amino carbonyl compounds, such as tert-butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate . Additionally, tert-butyl carbamates can be synthesized through Cu(I)-catalyzed [3+2] cycloadditions, which allow for regio- and stereo-selective synthesis of non-racemic compounds .

Molecular Structure Analysis

The molecular structure of tert-butyl carbamates can be studied using vibrational frequency analysis, FT-IR, and computational methods such as DFT and M06-2X. These studies provide insights into the optimized geometric parameters, bond lengths, bond angles, and the assignment of vibrational frequencies . The molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are also analyzed to understand the electronic properties of the compound .

Chemical Reactions Analysis

tert-Butyl carbamates participate in various chemical reactions. For instance, they can be used in electron capture gas chromatography for the quantitation of herbicides like terbacil . They also react with potassium tert-butoxide/dimethyl sulphoxide/ethyl iodide for the derivatization of herbicides, which is a safer alternative to reactions involving sodium hydride . The dirhodium(II)-catalyzed C-H amination reaction is another example where tert-butyl carbamates are converted into oxazolidinones, which can then be transformed into monoprotected amino alcohols .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamates can be influenced by their functional groups and molecular structure. For example, the presence of tert-butyl groups can make these compounds more lipophilic, which can affect their solubility and reactivity. The chemical reactivity of tert-butyl carbamates can be selectively controlled, as demonstrated by the mild deprotection conditions using aqueous phosphoric acid, which does not affect other acid-sensitive groups .

Scientific Research Applications

Synthesis and Chemical Reactions

  • tert-Butyl (6-methylpyridin-3-yl)carbamate is used in the synthesis of complex organic compounds. For example, it plays a role in the Diels-Alder reaction, a key method for constructing cyclic structures in organic chemistry (Padwa, Brodney, & Lynch, 2003).

Crystallography and Molecular Interactions

  • In crystallography, this compound and its derivatives are studied for their unique structural properties. For instance, the analysis of its crystal structure reveals insights into hydrogen and halogen bonding involving carbonyl groups (Baillargeon et al., 2017).

Molecular Synthesis and Characterization

  • Various derivatives of tert-Butyl (6-methylpyridin-3-yl)carbamate are synthesized and characterized using techniques like single-crystal X-ray diffraction, revealing detailed information about their molecular structure and interactions (Das et al., 2016).

Photocatalysis and Chemical Transformations

  • This compound is involved in photocatalytic processes, which are important for creating novel organic compounds. An example is the photoredox-catalyzed amination of certain compounds using tert-Butyl (6-methylpyridin-3-yl)carbamate derivatives (Wang et al., 2022).

Advanced Materials and Luminescence Studies

  • Research on cationic iridium complexes involving tert-Butyl (6-methylpyridin-3-yl)carbamate derivatives contributes to the development of materials with unique luminescent properties. These studies are important for applications in organic electronics and sensing technologies (Shan et al., 2011).

Organocatalysis and Asymmetric Synthesis

  • As a component in asymmetric Mannich reactions, tert-Butyl (6-methylpyridin-3-yl)carbamate aids in the synthesis of chiral compounds, which are crucial in the field of organocatalysis (Yang, Pan, & List, 2009).

Medicinal Chemistry Applications

  • While this compound is not directly used as a drug, its derivatives play a role in the synthesis of compounds with potential medicinal applications, such as protease inhibitors (Ghosh, Cárdenas, & Brindisi, 2017).

Safety And Hazards

The compound is associated with the hazard statement H302, indicating that it may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), not eating, drinking or smoking when using this product (P270), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

tert-butyl N-(6-methylpyridin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-8-5-6-9(7-12-8)13-10(14)15-11(2,3)4/h5-7H,1-4H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLNZGGFNQUSLIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70630499
Record name tert-Butyl (6-methylpyridin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70630499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (6-methylpyridin-3-yl)carbamate

CAS RN

323578-37-6
Record name tert-Butyl (6-methylpyridin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70630499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of 6-methylnicotinic acid (4.5 g, 32.8 mmol) in toluene (45.0 mL) were added DIPEA (4.67 g, 6.3 mL, 36.1 mmol) and diphenyl phosphorazidate (9.93 g, 7.78 mL, 36.1 mmol) and the suspension was stirred at room temperature for 15 minutes before tert-butanol (24.3 g, 30.8 mL, 328 mmol) was added and the reaction mixture was heated to 80° C. overnight. The reaction mixture was poured on saturated aqueous NH4Cl solution and EtOAc and the layers were separated. The aqueous layer was extracted six times with EtOAc. The organic layers were dried over MgSO4, filtered, treated with silica gel and evaporated. The compound was purified by silica gel chromatography on a 120 g column using a MPLC system eluting with a gradient of n-heptane:EtOAc (100:0 to 0:100). Colorless solid (5.05 g; 73%). MS (ESI): m/z=209.1 [M+H]+.
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
45 mL
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solvent
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6.3 mL
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7.78 mL
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reactant
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30.8 mL
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reactant
Reaction Step Three
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Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
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solvent
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
A Thorarensen, ME Dowty, ME Banker… - Journal of medicinal …, 2017 - ACS Publications
Significant work has been dedicated to the discovery of JAK kinase inhibitors resulting in several compounds entering clinical development and two FDA approved NMEs. However, …
Number of citations: 121 pubs.acs.org
Y Tao, JC McWilliams, KE Wiglesworth… - … Process Research & …, 2019 - ACS Publications
A scalable process for PF-06651600 (1) has been developed through successful enabling of the first generation syntheis. The synthesis highlights include the following: (1) replacement …
Number of citations: 5 pubs.acs.org

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